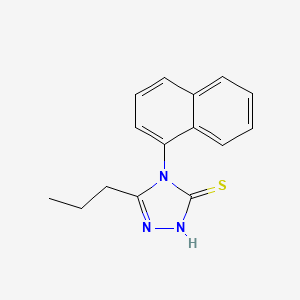![molecular formula C14H16N4OS B4727299 N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4727299.png)
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Vue d'ensemble
Description
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, also known as PTZ-343, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. PTZ-343 belongs to the class of compounds known as thiadiazoles, which have been shown to have a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. In
Applications De Recherche Scientifique
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been studied for its potential therapeutic applications in a range of diseases including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines including breast, lung, and colon cancer. In inflammation research, this compound has been shown to reduce inflammation in models of arthritis and colitis. In neurodegenerative disorder research, this compound has been shown to protect against neuronal cell death in models of Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is not fully understood, but it has been shown to target several cellular pathways including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. This inhibition may contribute to the anticancer effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines. In models of neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cells and tissues, making it a useful tool for studying cellular pathways. This compound is also stable and has a long half-life, allowing for prolonged exposure in experiments. However, there are also limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. This compound also has potential off-target effects, which must be carefully considered in experimental design.
Orientations Futures
There are several future directions for research on N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound in combination with other therapeutic agents for enhanced efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in a range of diseases.
Propriétés
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-12(10-4-2-1-3-5-10)16-14-18-17-13(20-14)11-6-8-15-9-7-11/h6-10H,1-5H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVWVLQJZCXAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4727217.png)
![2-(4-fluorophenyl)-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazole](/img/structure/B4727219.png)
![5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4727226.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]amine](/img/structure/B4727239.png)
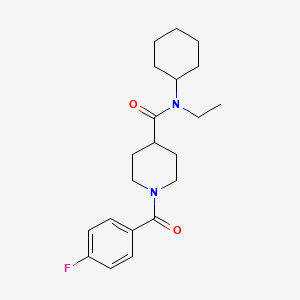
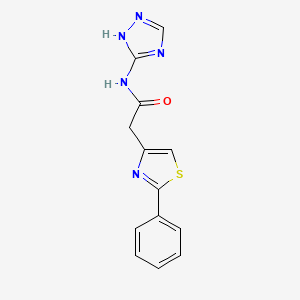
![5-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4727255.png)
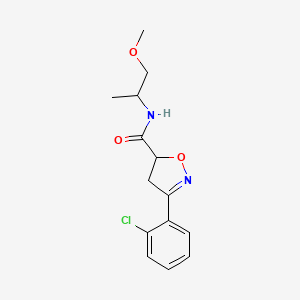
![2-(4,6-dimethyl-2-pyrimidinyl)-4-(2-naphthyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4727269.png)
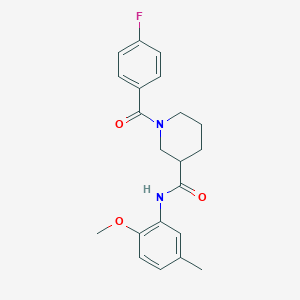
![N-(2-furylmethyl)-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4727280.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4727285.png)
![4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B4727292.png)
